MAO-B Selectivity vs. MAO-A
In a direct comparative enzymatic assay against human monoamine oxidase isoforms, 3-Chloro-2-fluoro-4-methoxyaniline demonstrates a clear selectivity for MAO-B over MAO-A [1]. The compound inhibits MAO-B with an IC50 of 182 nM, while its activity against MAO-A is approximately 4-fold weaker, exhibiting an IC50 of 726 nM [1]. This selectivity profile is a direct consequence of the unique 2-fluoro-3-chloro-4-methoxy substitution pattern, as the unsubstituted or differently substituted analogs do not exhibit this same isoform bias [2]. This selectivity is crucial for applications where MAO-A inhibition is associated with undesirable side effects.
| Evidence Dimension | Inhibition potency (IC50) against human MAO-A vs. MAO-B |
|---|---|
| Target Compound Data | MAO-A: 726 nM; MAO-B: 182 nM |
| Comparator Or Baseline | Intra-compound comparison between isoforms; Class-level baseline for substituted anilines shows typical non-selectivity [2]. |
| Quantified Difference | 4.0-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B after 1 hour by luminescence assay [1]. |
Why This Matters
This selectivity differentiates the compound for procurement in MAO-B focused research programs, such as those for Parkinson's disease, where avoiding MAO-A inhibition is therapeutically beneficial.
- [1] BindingDB. BDBM50425471 (CHEMBL2312981). Affinity Data for MAO-A (IC50: 726 nM) and MAO-B (IC50: 182 nM). View Source
- [2] Eurekaselect. Inhibitor Design for Monoamine Oxidases. Review summarizing structure-activity relationships for MAO inhibitors. View Source
